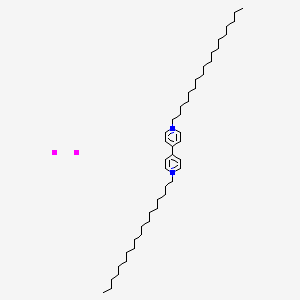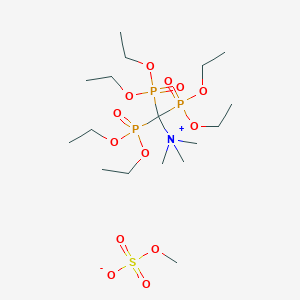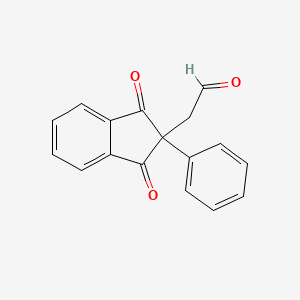
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is an organic compound that belongs to the indene family Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- typically involves multi-step organic reactions. One common method is the hydrogenation of indene derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where indene is subjected to hydrogenation in the presence of suitable catalysts. The reaction is carried out in reactors designed to handle high pressures and temperatures, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated indenes, nitro indenes.
科学研究应用
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects.
相似化合物的比较
Similar Compounds
1H-Indene, 2,3-dihydro-1,2-dimethyl-: Similar structure but with different substituents, leading to variations in reactivity and applications.
1H-Indene, 1-hexadecyl-2,3-dihydro-: Contains a long alkyl chain, making it more hydrophobic and suitable for different applications.
2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene: Another indene derivative with distinct substituents affecting its chemical properties.
Uniqueness
1H-Indene-2-acetaldehyde, 2,3-dihydro-1,3-dioxo-2-phenyl- is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
104079-37-0 |
|---|---|
分子式 |
C17H12O3 |
分子量 |
264.27 g/mol |
IUPAC 名称 |
2-(1,3-dioxo-2-phenylinden-2-yl)acetaldehyde |
InChI |
InChI=1S/C17H12O3/c18-11-10-17(12-6-2-1-3-7-12)15(19)13-8-4-5-9-14(13)16(17)20/h1-9,11H,10H2 |
InChI 键 |
DKOSUQGUSBHBEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
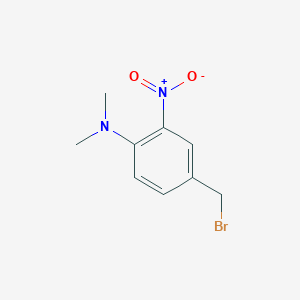
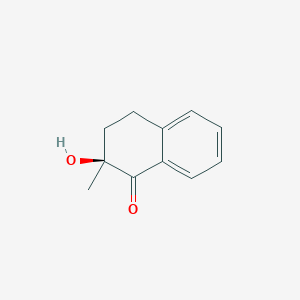

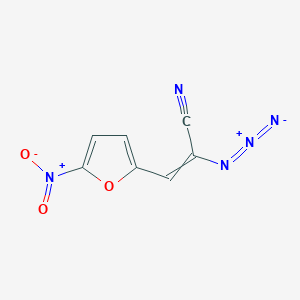

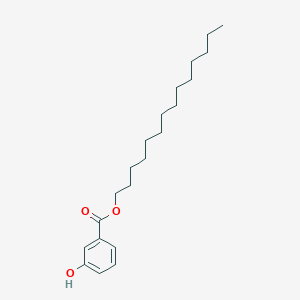
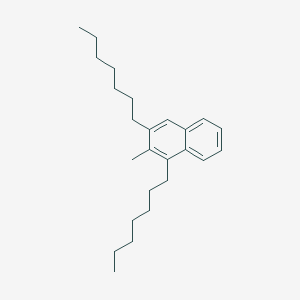
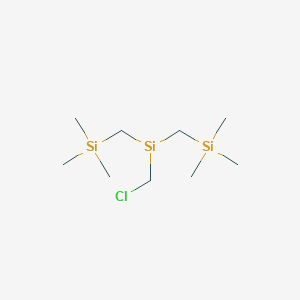

![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
